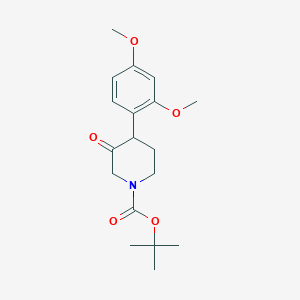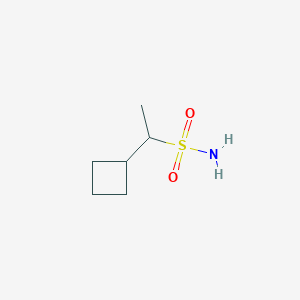
1-Cyclobutylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylethane-1-sulfonamide is a compound belonging to the sulfonamide class, which is known for its diverse applications in medicinal chemistry and industrial processes. Sulfonamides are characterized by the presence of a sulfonamide group attached to an organic moiety, in this case, a cyclobutyl group and an ethane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutylethane-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and cost-effective. This method allows for the formation of sulfonamides in a single step . Another method involves the reaction of aliphatic or aromatic sulfonyl chloride with ammonia, which produces a higher yield .
Industrial Production Methods
In industrial settings, the preparation of sulfonamides often involves large-scale reactions using sulfonyl chlorides and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid acids in relatively mild environments, such as hydrolysis and esterification, can also be employed for the preparation of sulfonamides .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A prototypical sulfonamide with a simpler structure.
Sulfamethoxazole: A sulfonamide with an additional methoxy group, used as an antibiotic.
Sulfadiazine: A sulfonamide with a pyrimidine ring, also used as an antibiotic.
Uniqueness
1-Cyclobutylethane-1-sulfonamide is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-cyclobutylethanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-5(10(7,8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
IKIPZOVMXKGRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


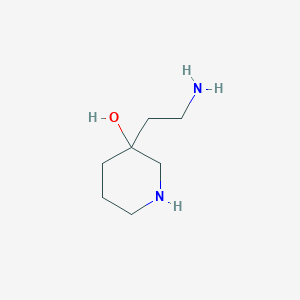
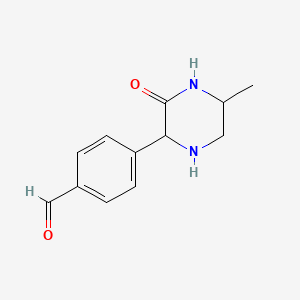
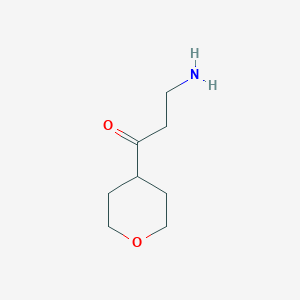
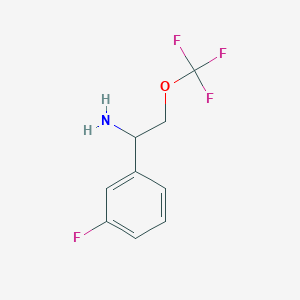
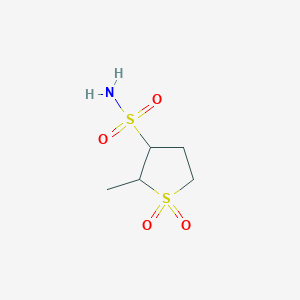
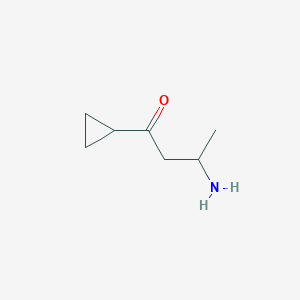
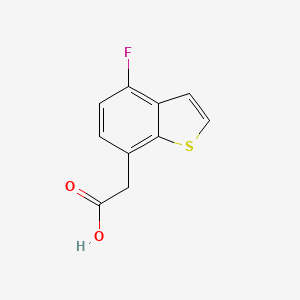
![tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B15252870.png)
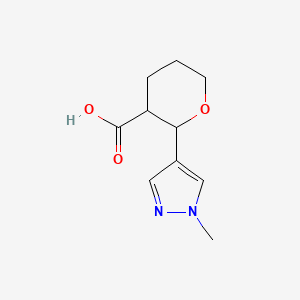
![1-{[(Piperidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B15252875.png)
![1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol](/img/structure/B15252888.png)
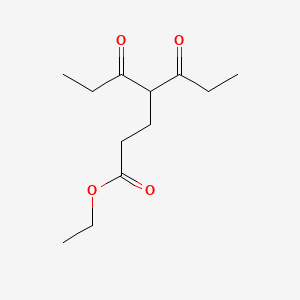
![1-[1-(Aminomethyl)-2-methylcyclohexyl]propan-1-ol](/img/structure/B15252906.png)
